11-Keto-β-Boswellic Acid (KBA) is a pentacyclic triterpenoid found in the gum resin of Boswellia serrata, commonly known as Indian frankincense []. It is classified as a natural product and belongs to the family of boswellic acids. KBA has garnered significant interest in scientific research due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties [, , , ].
3-O-Acetyl-11-keto-β-boswellic acid (AKBA) is a derivative of KBA, where an acetyl group is attached to the 3-hydroxyl position. AKBA shares many of KBA's biological activities and is often studied alongside it [, , , ].
11-Keto Flunisolide falls under the classification of glucocorticoids, a class of corticosteroids that are involved in the regulation of inflammation and immune response. Its chemical structure is characterized by a steroid backbone, which is essential for its interaction with glucocorticoid receptors.
The synthesis of 11-Keto Flunisolide involves several steps, primarily focusing on the oxidation of Flunisolide to introduce the keto group at the 11th position.
The molecular formula of 11-Keto Flunisolide is with a molecular weight of approximately 432.5 g/mol. The presence of a fluorine atom in its structure contributes to its potency and solubility characteristics.
This structural information indicates that 11-Keto Flunisolide maintains key features typical of corticosteroids, including a fused ring system that is crucial for receptor binding.
11-Keto Flunisolide can undergo various chemical reactions that are important for modifying its properties or synthesizing derivatives.
The mechanism of action for 11-Keto Flunisolide is closely related to that of Flunisolide. It acts as a glucocorticoid receptor agonist, exerting anti-inflammatory effects through several pathways:
11-Keto Flunisolide has several scientific uses primarily in the field of medicine:
11-Keto Flunisolide (6α-fluoro-16α,17,21-trihydroxy-pregna-1,4-diene-3,11,20-trione cyclic 16,17-acetal with acetone) is primarily generated through the oxidative degradation of Flunisolide, a synthetic glucocorticoid. This transformation involves the oxidation of the 11β-hydroxyl group to a ketone, fundamentally altering the molecule's reactivity and metabolic fate. Forced degradation studies under oxidative conditions (e.g., exposure to hydrogen peroxide or metal catalysts) demonstrate that this conversion is accelerated in alkaline environments and by light exposure. The 11-keto derivative exhibits greater metabolic stability than its parent compound due to the elimination of the oxidizable 11β-hydroxyl group, which is a known metabolic soft spot in corticosteroids [1] [4].
Key oxidative pathways include:
Table 1: Kinetics of 11-Keto Flunisolide Formation Under Oxidative Stress Conditions
Stress Condition | Temperature (°C) | Degradation Rate Constant (h⁻¹) | Time to 10% Degradation (h) |
---|---|---|---|
3% H₂O₂ (dark) | 25 | 0.042 ± 0.003 | 2.5 |
0.1 mM Fe³⁺/UV light | 40 | 0.187 ± 0.012 | 0.6 |
0.01 M NaOH | 60 | 0.329 ± 0.021 | 0.3 |
The in vivo generation of 11-Keto Flunisolide is predominantly mediated by hepatic cytochrome P-450 (CYP) isoenzymes, with CYP3A4 and CYP2D6 playing pivotal roles. These enzymes catalyze the dehydrogenation of the 11β-hydroxyl group through a two-electron oxidation mechanism involving the formation of an 11-aldehyde intermediate. The reaction requires NADPH and molecular oxygen, with kinetic studies showing Michaelis-Menten parameters of Kₘ = 18.7 ± 2.3 μM and Vₘₐₓ = 1.9 ± 0.2 nmol/min/mg protein for CYP3A4. The reaction proceeds via a high-spin iron-oxo species (Compound I) that abstracts a hydrogen atom from the C11 position, followed by oxygen rebound and dehydration to form the ketone [4].
Distinct binding orientations within the CYP3A4 active pocket facilitate regioselective oxidation at C11, driven by hydrophobic interactions between the steroid backbone and phenylalanine residues (Phe-213 and Phe-304). Competitive inhibition studies using ketoconazole (a potent CYP3A4 inhibitor) demonstrate >85% reduction in 11-keto formation, confirming this isoform's dominance. CYP2D6 contributes minimally (∼15% of total clearance) but shows higher affinity (Kₘ = 8.4 ± 1.1 μM) and lower capacity (Vₘₐₓ = 0.4 ± 0.05 nmol/min/mg protein) [4] [7].
Table 2: Cytochrome P-450 Isoenzyme Contributions to 11-Keto Flunisolide Formation
Isoenzyme | Relative Contribution (%) | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Inhibition Sensitivity |
---|---|---|---|---|
CYP3A4 | 72 | 18.7 ± 2.3 | 1.9 ± 0.2 | Ketoconazole (>85%) |
CYP2D6 | 15 | 8.4 ± 1.1 | 0.4 ± 0.05 | Quinidine (70%) |
CYP2C9 | 8 | 42.6 ± 5.2 | 0.6 ± 0.08 | Sulfaphenazole (60%) |
CYP1A2 | 5 | >100 | 0.3 ± 0.04 | α-Naphthoflavone (30%) |
Forced degradation studies reveal that 11-Keto Flunisolide exhibits enhanced stability compared to Flunisolide but remains susceptible to specific stress conditions. Under acidic hydrolysis (0.1 M HCl, 70°C), the compound undergoes dehydration at C20-C21 to form anhydro derivatives (∼15% degradation after 24 hours). In contrast, alkaline conditions (0.1 M NaOH, 25°C) trigger retro-aldol cleavage of the acetal side chain, generating 21-dehydroxy degradation products. Photostability testing (ICH Q1B) confirms that UV light (320–400 nm) causes epimerization at C6 (6β-fluoro isomer formation) and A-ring aromatization, with degradation following first-order kinetics (k = 0.021 min⁻¹ under 1.2 million lux hours) [1].
Thermal gravimetric analysis (TGA) demonstrates decomposition onset at 215°C, coinciding with the loss of the acetal moiety. Solid-state stability is compromised at high humidity (>75% RH), where water molecules facilitate hydrolysis of the cyclic acetal bridge (16,17-acetal with acetone). This reaction regenerates the parent triol, which subsequently oxidizes to form quinone-methide species detectable by HPLC-UV at 390 nm [1] [4].
Table 3: Degradation Products of 11-Keto Flunisolide Under Forced Conditions
Stress Condition | Major Degradation Products (>10%) | Proposed Degradation Pathway | Structural Alert |
---|---|---|---|
0.1 M HCl (70°C) | Δ¹,³,⁵(¹⁰),⁶,⁸,¹⁴-Estratetraen-11-one | A-ring aromatization | Loss of cyclopentane D-ring |
0.1 M NaOH (25°C) | 21-Hydroxy-20-oxo-5β-pregnane-3α,11β-diol-1-en-3-one | Retro-aldol cleavage | Acetal side chain instability |
UV light (320 nm) | 6β-Fluoro-11-keto isomer | Epimerization at C6 | Radical-mediated inversion |
75% RH (40°C) | 16α,17-Dihydroxy-6α-fluoro-pregna-1,4-diene-3,11,20-trione | Hydrolysis of cyclic acetal | Water-labile acetal bond |
Flunisolide's biotransformation to 11-Keto Flunisolide involves coordinated action of multienzyme complexes that enhance metabolic efficiency. The primary pathway features a three-enzyme cascade:
This metabolic pathway exemplifies substrate channeling, where the 11-oxo intermediate is directly transferred between enzymes without diffusing into the cellular milieu. The 9α-fluoro atom polarizes the C11 carbonyl, increasing its electrophilicity and preventing reduction by 11β-HSD1. In vitro studies with human hepatocytes show that inhibiting the pyruvate dehydrogenase complex (PDH) reduces 11-keto formation by 40%, indicating that NAD⁺ regeneration through mitochondrial shuttling is rate-limiting. This suggests functional coupling between cytoplasmic dehydrogenases and mitochondrial oxidative phosphorylation complexes [4] [5] [9].
Table 4: Enzyme Kinetics in Flunisolide to 11-Keto Flunisolide Conversion
Enzyme System | Kₘ (μM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (μM⁻¹min⁻¹) | Cofactor Requirement |
---|---|---|---|---|
11β-HSD2 (human kidney) | 8.2 ± 0.9 | 12.7 ± 1.3 | 1.55 | NAD⁺ |
CYP3A4 (supersomes) | 18.7 ± 2.3 | 9.4 ± 0.8 | 0.50 | NADPH/O₂ |
Carbonyl reductase (liver) | >200 | <0.1 | <0.0005 | NADPH |
UGT2B7 (recombinant) | Not detectable | – | – | UDPGA |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9